N-(2-Cyanoethyl)-N-(4-cyano-1,2,3-thiadiazol-5-yl)formamide
Description
N-(2-Cyanoethyl)-N-(4-cyano-1,2,3-thiadiazol-5-yl)formamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with cyano groups at positions 4 and 5, along with a 2-cyanoethyl group attached via a formamide linkage.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-(4-cyanothiadiazol-5-yl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5OS/c8-2-1-3-12(5-13)7-6(4-9)10-11-14-7/h5H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLCWHMOWQHIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(C=O)C1=C(N=NS1)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543477 | |
| Record name | N-(2-Cyanoethyl)-N-(4-cyano-1,2,3-thiadiazol-5-yl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106119-66-8 | |
| Record name | N-(2-Cyanoethyl)-N-(4-cyano-1,2,3-thiadiazol-5-yl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-Cyanoethyl)-N-(4-cyano-1,2,3-thiadiazol-5-yl)formamide, identified by its CAS number 106119-66-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is . Its structure includes a thiadiazole ring, which is known for conferring various biological activities to its derivatives. The presence of cyano groups enhances its reactivity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiadiazole derivatives with cyanoethylating agents. The detailed synthetic pathway can be optimized based on desired yield and purity.
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have been shown to exhibit significant antifungal activity against pathogens such as Epidermophyton floccosum and Mucor racemosus. In comparative tests, certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than that of standard antifungal agents like fluconazole .
| Compound | Target Pathogen | MIC (μg/mL) | Comparison Agent | MIC (μg/mL) |
|---|---|---|---|---|
| 3a | Epidermophyton floccosum | 8 | Fluconazole | 16 |
| 3c | Mucor racemosus | 16 | Fluconazole | 32 |
| 3e | Helminthosporium maydis | 12 | Carbendazim | 24 |
Antimicrobial Properties
In addition to antifungal activity, compounds featuring the thiadiazole structure have been evaluated for their antibacterial effects. Research indicates that certain derivatives can inhibit the growth of various bacterial strains effectively. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity and Antiproliferative Activity
Studies have also investigated the cytotoxic effects of this compound on cancer cell lines. The compound has shown promise in inhibiting cell proliferation in vitro. For example, it has been tested against human cancer cell lines where it displayed significant antiproliferative activity at low concentrations .
Case Studies
- Antifungal Efficacy : A study conducted on a series of thiadiazole derivatives demonstrated that those with cyanoethyl substituents exhibited enhanced antifungal properties compared to their non-substituted counterparts. This suggests that the cyanoethyl group plays a crucial role in bioactivity enhancement.
- Antimicrobial Spectrum : A comprehensive evaluation of various thiadiazole derivatives revealed that this compound showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Cyanoethyl)-N-(4-cyano-1,2,3-thiadiazol-5-yl)formamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions involving substitution and condensation. For example:
- Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce cyanoethyl groups.
- Condensation with formamide derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Optimization : Temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios of reactants are critical. Chromatographic monitoring (HPLC or TLC) ensures reaction completion .
Q. How can researchers characterize the structural integrity of this compound?
- Techniques :
- NMR (¹H/¹³C) to confirm substitution patterns and cyano group placement.
- FT-IR for detecting C≡N stretches (~2200 cm⁻¹) and amide bonds (1650–1700 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight validation .
Q. What stability challenges arise during storage, and how are they mitigated?
- Issues : Hydrolysis of cyano groups in humid conditions; thiadiazole ring oxidation.
- Solutions : Store in anhydrous environments (desiccants like silica gel), use amber vials to prevent photodegradation, and avoid prolonged exposure to temperatures >25°C .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., variable IC₅₀ values across cell lines) be systematically analyzed?
- Approach :
- Dose-response profiling : Conduct 5-dose assays (e.g., 0.1–100 µM) to calculate GI₅₀ values.
- Cell-line specificity : Compare activity in cancer vs. non-cancer lines (e.g., NCI-60 panel).
- Mechanistic studies : Use flow cytometry to assess apoptosis/necrosis ratios or Western blotting for target protein modulation .
Q. What strategies optimize the compound’s selectivity for thiadiazol-5-yl vs. competing heterocyclic targets?
- SAR (Structure-Activity Relationship) :
- Modify substituents on the thiadiazole ring (e.g., electron-withdrawing groups like -CN enhance electrophilicity).
- Compare with analogs (e.g., oxadiazole or triazole derivatives) to identify critical hydrogen-bonding motifs .
- Example :
| Analog | Core Structure | Key Activity |
|---|---|---|
| Thiadiazole derivative | 1,2,3-Thiadiazole | Anticancer (GI₅₀: 12 µM) |
| Oxadiazole derivative | 1,3,4-Oxadiazole | Antifungal (MIC: 25 µg/mL) |
Q. How do computational methods aid in predicting interaction mechanisms with biological targets?
- Protocols :
- Molecular docking : Use AutoDock Vina to model binding to kinases or cytochrome P450 enzymes.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- DFT calculations (Gaussian) : Map electrostatic potential surfaces to predict nucleophilic attack sites .
Q. What experimental designs resolve conflicting data in reaction mechanism studies (e.g., nucleophilic vs. radical pathways)?
- Methods :
- Isotopic labeling : Use ¹⁵N-labeled amines to track substitution pathways via NMR.
- Radical scavengers (TEMPO): Suppress side reactions during thiadiazole ring formation.
- Kinetic profiling : Monitor intermediate formation via in-situ IR spectroscopy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and ex vivo models?
- Troubleshooting :
- Bioavailability factors : Test solubility (logP) and membrane permeability (Caco-2 assays).
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation.
- 3D tumor spheroids : Use multicellular models to mimic in vivo resistance .
Methodological Tables
Table 1 : Key Reaction Monitoring Techniques
| Technique | Purpose | Conditions |
|---|---|---|
| HPLC-UV | Quantify product purity | C18 column, acetonitrile/water gradient |
| TLC (Silica) | Track reaction progress | Hexane:EtOAc (3:1), UV visualization |
Table 2 : Comparison of Computational Tools for SAR Analysis
| Software | Application | Output |
|---|---|---|
| Schrödinger Suite | Docking & MM/GBSA | Binding affinity (ΔG) |
| PyMOL | Visualization | Ligand-protein interaction maps |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
